2-(4-Methoxy-1H-pyrazol-1-yl)propanamide is an organic compound characterized by its unique pyrazole structure, which is a five-membered heterocyclic ring containing two nitrogen atoms. This compound is classified under pyrazole derivatives, known for their diverse biological activities and applications in medicinal chemistry and organic synthesis. The molecular formula of this compound is , indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms.
The compound is synthesized from various starting materials, typically involving reactions that introduce the methoxy and propanamide groups onto the pyrazole ring. Pyrazole derivatives are widely recognized for their roles as pharmaceuticals and agrochemicals due to their ability to interact with biological macromolecules, making them significant in medicinal chemistry.
The synthesis of 2-(4-Methoxy-1H-pyrazol-1-yl)propanamide can be achieved through several methods, with one common route being the nucleophilic substitution of 4-methoxy-1H-pyrazole with an appropriate acylating agent such as propanoyl chloride or propanoic acid under basic conditions.
2-(4-Methoxy-1H-pyrazol-1-yl)propanamide can participate in various chemical reactions:
The mechanism of action for 2-(4-Methoxy-1H-pyrazol-1-yl)propanamide primarily involves its interaction with specific enzymes or receptors within biological systems.
Physical properties such as melting point, boiling point, and spectral data (NMR, IR) are crucial for characterizing this compound but were not specified in the available literature.
The applications of 2-(4-Methoxy-1H-pyrazol-1-yl)propanamide span various fields:
The pyrazol-1-yl-propanamide scaffold emerged as a strategic advancement in androgen receptor (AR) antagonist design, specifically engineered to overcome limitations of earlier antiandrogen classes. This scaffold adheres to the canonical pharmacophore model for nonsteroidal AR antagonists, characterized by: (1) an aromatic A-ring (typically an aniline derivative) responsible for core interactions with the ligand-binding domain (LBD); (2) a flexible propanamide linker; and (3) a heteroaromatic B-ring (the pyrazole) crucial for novel binding interactions and functional outcomes [1] [4]. Replacing the previously employed indole or hydantoin B-rings (found in first-generation antiandrogens) with a pyrazole ring conferred significant advantages. The pyrazole's nitrogen atoms and tunable substitution pattern (particularly at the 4-position) facilitated optimized hydrogen bonding networks with key residues in the AR binding pocket (e.g., Asn705, Arg752, Thr877) and provided a synthetic handle for modulating steric and electronic properties [1] [8]. This shift was pivotal in developing compounds active against resistant forms of prostate cancer.
Critical optimization focused on the pyrazole B-ring's substitution pattern. Systematic exploration of monosubstituted (Series I), disubstituted (Series III), and A-ring variants (Series II) revealed that 4-methoxy substitution on the pyrazole consistently yielded compounds with superior AR binding affinity and antagonistic potency compared to other substituents (e.g., chloro, methyl, trifluoromethyl) [1] [4]. This enhancement is attributed to the methoxy group's optimal size for a hydrophobic subpocket, its electron-donating properties modulating the pyrazole's electronic character, and potential for favorable polar interactions. The scaffold's inherent rigidity and planarity of the pyrazole ring, compared to bulkier bicyclic systems, also contributed to improved ligand efficiency and access to mutated or truncated AR conformations prevalent in resistant disease [4] [8].
Table 1: Evolution of Pyrazol-1-yl-propanamide Scaffold for AR Targeting
Generation | B-Ring Core | Representative Compound | Key Advancement | Limitation Overcome |
---|---|---|---|---|
First | Indole/Hydantoin | Bicalutamide, Enzalutamide | Established AR LBD targeting | Susceptibility to AR mutations (F876L, T877A), AR-V7 splice variants |
Second (Early SARD) | Indole/Indoline | UT-155 (9), UT-69 (8) | Introduced SARD activity (degrades FL-AR & AR-SVs), AF-1 binding | Suboptimal PK (metabolic stability, oral bioavailability) |
Third (Optimized Pyrazole) | Pyrazole (4-Methoxy) | UT-34 (10), 26a | Pan-antagonist activity (wt/mut/SVs), improved PK, potent in vivo efficacy in Enz-R models | Further optimization of metabolic stability |
The structural evolution of pyrazol-1-yl-propanamides aimed explicitly at transforming pure AR antagonists into Selective Androgen Receptor Degraders (SARDs) with pan-antagonist capabilities. Unlike traditional LBD-binding antagonists (e.g., enzalutamide), SARDs induce proteasomal degradation of both full-length AR (FL-AR) and constitutively active splice variants (AR-SVs, e.g., AR-V7), which lack the LBD and are drivers of resistance [1] [4]. The pyrazol-1-yl-propanamide scaffold proved uniquely suited for this dual functionality. Key optimization strategies included:
The culmination of this optimization was exemplified by compound 26a (disubstituted pyrazole derivative). In vitro, 26a demonstrated potent degradation of both FL-AR (>90%) and AR-V7 (>70%) in Enzalutamide-Resistant (Enz-R) VCaP cells. Crucially, in vivo efficacy studies using xenografts derived from these Enz-R VCaP cells showed that 26a achieved approximately 80% tumor growth inhibition (TGI). This significantly outperformed enzalutamide and earlier SARDs like UT-155, highlighting the success of the scaffold optimization focused on pyrazole substitution and linker configuration [1] [4] [8].
Table 2: Key Structure-Activity Relationships (SAR) in Pyrazol-1-yl-propanamide SARD Optimization
Structural Region | Variation (Series) | Impact on SARD Activity | Optimal Feature (e.g., 26a) |
---|---|---|---|
A-Ring (Aromatic) | Electron-withdrawing/-donating substituents, ring size/heterocycles (II) | Modulates LBD binding affinity, cellular permeability | Substituted anilines (e.g., 3-CF3, 4-CN) enhance LBD antagonism & potency vs. mutants |
Linker | Stereochemistry (R/S), length, carbonyl modification (IV) | Affects spatial orientation for dual LBD/NTD binding, PK | (R)-propanamide linker optimal for degradation efficacy and metabolic stability |
B-Ring (Pyrazole) Substitution | Monosubstitution position (1), Disubstitution patterns (III) | Critical for NTD (AF-1) binding, degradation induction, metabolic stability | 4-Methoxy monosubstitution or specific 3,4-/4,5-disubstitution (e.g., 26a: 3-CF3, 4-OMe) maximizes pan-antagonism, degradation, and PK |
B-Ring Core | Pyrazole vs. Indole/other heterocycles | Impacts NTD binding mode, degradation efficiency, physicochemical properties | Pyrazole core enables superior NTD engagement and broader activity vs. AR-SVs compared to earlier indoles |
The incorporation of a 4-methoxy group (OCH₃) on the pyrazole B-ring represents a critical medicinal chemistry strategy that significantly enhanced the pharmacokinetic (PK) profile of pyrazol-1-yl-propanamide SARDs, directly contributing to their improved in vivo efficacy. This optimization addressed key limitations of earlier scaffolds (e.g., UT-155, UT-69) and non-methoxy pyrazole analogs, which often suffered from suboptimal metabolic stability and oral bioavailability [1] [4]. The methoxy group exerts its beneficial effects through multiple mechanisms:
The impact of the 4-methoxy substitution is demonstrable in the progression from earlier SARDs to optimized compounds like UT-34 (10) and 26a. These compounds exhibited significantly enhanced oral exposure (AUC), lower systemic clearance (CL), and longer half-lives (t₁/₂) in preclinical species compared to analogs lacking the methoxy group or possessing other substituents [1] [4]. This optimized PK profile directly enabled the potent in vivo efficacy observed, particularly the 80% TGI achieved by 26a in the Enz-R VCaP xenograft model, which would not be feasible with poor oral bioavailability or rapid clearance [1] [8].
Table 3: Impact of Methoxy Group on Key Drug Properties
Property | Effect of 4-Methoxy Substitution | Mechanistic Basis | Consequence for Pyrazol-1-yl-propanamide SARDs |
---|---|---|---|
Metabolic Stability | ↑↑↑ | Blocks oxidation at C3/C5 positions of pyrazole (CYP450 shield) | Reduced intrinsic clearance (CLᵢₙₜ), longer plasma half-life (t₁/₂) |
Lipophilicity (log P/D) | Slight ↑ (Δ ≈ +0.1 to +0.3) | Moderate hydrophobicity of -OCH₃ group | Maintains favorable membrane permeability without excessive hydrophobicity |
Passive Permeability | Neutral to Slight ↑ | Optimal balance of modest lipophilicity and small size | Supports intestinal absorption and cellular penetration |
Aqueous Solubility | Neutral to Slight ↑ (vs. H) | Weak H-bond acceptor capability, dipole moment | Mitigates precipitation risk, aids dissolution |
Plasma Protein Binding (PPB) | Lower than strongly lipophilic/highly H-bonding groups | Modest lipophilicity, limited H-bond acceptor strength | Higher free fraction (fᵤ), potentially better tissue distribution |
Oral Bioavailability (F%) | ↑↑ | Combined effect of metabolic stability, solubility, permeability | Enables potent in vivo efficacy (e.g., 26a's 80% TGI in Enz-R model) |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7